molecular formula C15H10IN3O B11698874 N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide

Cat. No.: B11698874
M. Wt: 375.16 g/mol
InChI Key: SRSVBSIDXFTBKO-VCHYOVAHSA-N
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Description

N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the hydrazone group can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-cyanophenyl)methylidene]-2-hydroxybenzohydrazide
  • N’-[(E)-(4-cyanophenyl)methylidene]-2,4-dihydroxybenzohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-cyanophenyl)methylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous, such as in radiolabeling for imaging studies.

Properties

Molecular Formula

C15H10IN3O

Molecular Weight

375.16 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C15H10IN3O/c16-14-4-2-1-3-13(14)15(20)19-18-10-12-7-5-11(9-17)6-8-12/h1-8,10H,(H,19,20)/b18-10+

InChI Key

SRSVBSIDXFTBKO-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)C#N)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)I

Origin of Product

United States

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